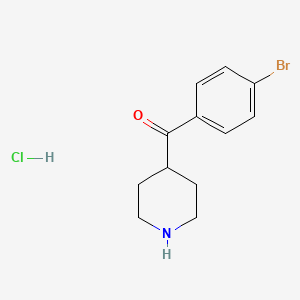

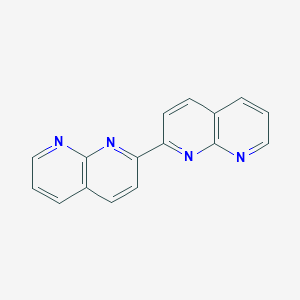

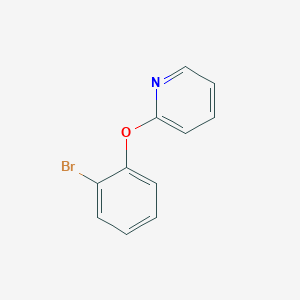

![molecular formula C6H3BrN2O2 B1282476 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one CAS No. 21594-52-5](/img/structure/B1282476.png)

6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

概要

説明

Synthesis Analysis

The synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives has been achieved through a systematic approach that involves the condensation of 5-Bromo-2,3-diaminopyridine with various aromatic aldehydes in the presence of molecular iodine in water. This process is followed by alkylation reactions using different alkyl dibromide agents. The compounds obtained from this method were characterized using NMR spectroscopy, and the structures of some derivatives were further confirmed by monocrystalline X-ray crystallography .

Another study utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor to construct new polyheterocyclic ring systems. This precursor reacted with different reagents such as 4-substituted arylidene malononitriles and ethyl acetoacetate to produce various pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. Additionally, the precursor underwent diazotization followed by coupling with ethyl cyanoacetate to form a pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivative. The synthesized compounds were characterized by IR and 1H NMR spectral techniques .

Molecular Structure Analysis

The molecular structures of the synthesized 6-bromo-imidazo[4,5-b]pyridine derivatives were elucidated using NMR spectroscopy and X-ray crystallography. Theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory were carried out to further understand the electronic properties of these compounds. Hirshfeld surface analysis was used to determine intermolecular contacts between units of the synthesized compounds, providing insight into their solid-state structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are primarily condensation and alkylation reactions. The condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes and subsequent alkylation reactions lead to the formation of the 6-bromo-imidazo[4,5-b]pyridine derivatives. In the case of the polyheterocyclic ring systems, reactions such as diazotization and coupling, as well as reactions with various nucleophilic reagents, were employed to construct the diverse heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their spectral data. The IR and 1H NMR spectra provided information on the functional groups present and the chemical environment of the protons in the molecules. The molecular docking study of the 6-bromo-imidazo[4,5-b]pyridine derivatives into the binding site of S. aureus tyrosyl-tRNA synthetase revealed that one of the compounds had a significant binding affinity, indicating potential biological activity . The antibacterial properties of the pyrazolo[3,4-b]pyridine-based heterocycles were also evaluated, suggesting their potential use as antibacterial agents .

In another study, the oxazolo[4,5-b]pyridine-2(3H)-thione and its oxygen analog were synthesized, and their structures were confirmed by PMR, IR, and mass spectra. The thione form was established with the help of X-ray diffraction and PMR spectroscopy, indicating the successful synthesis and structural elucidation of these compounds .

科学的研究の応用

Synthesis and Structural Studies

- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one and its derivatives are used in the synthesis of complex organic compounds. For example, a study by Tjosaas, Kjerstad, and Fiksdahl (2008) demonstrated the preparation of oxazolo[4,5-c]pyridine from related compounds using microwave cyclisation strategies (Tjosaas et al., 2008).

- Another study by Zhuravlev (2006) highlighted the Pd-catalyzed C-2 arylation of oxazolo[4,5-b]pyridine, showcasing the potential for creating various arylated derivatives (Zhuravlev, 2006).

Antimicrobial Activity

- Celik, Erol, and Kuyucuklu (2021) conducted a study on the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, showing significant activity against various bacterial and fungal strains (Celik, Erol, & Kuyucuklu, 2021).

Fluorescence and Optical Properties

- Research by Mac et al. (2007) explored the fluorescence behavior of new dyes based on the oxazolo[4,5-b]pyridine ring, indicating potential applications in creating fluorescing cations (Mac et al., 2007).

- Briseño-Ortega et al. (2018) synthesized a series of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines and studied their photophysical properties, suggesting potential uses as organic semiconductors (Briseño-Ortega et al., 2018).

Anti-Hepatitis C Virus (HCV) Activity

- A study by Wang et al. (2005) on derivatives of N3,5'-cyclo-4-(beta-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one, which include 6-bromo analogues, showed potent anti-HCV activity (Wang et al., 2005).

Corrosion Inhibition

- Saady et al. (2021) evaluated the performance of imidazo[4,5-b] pyridine derivatives, including a 6-bromo derivative, in inhibiting mild steel corrosion, indicating potential applications in material science (Saady et al., 2021).

Drug Synthesis and Medicinal Chemistry

- Hartz, Nanda, and Ingalls (2005) described an efficient route to prepare 2-amino-3-hydroxy-4-substituted pyridines, starting from compounds including [1,3]oxazolo[4,5-b]pyridin-2(3H)-one, which is useful for synthesizing corticotropin-releasing factor1 receptor ligands (Hartz, Nanda, & Ingalls, 2005).

Safety And Hazards

特性

IUPAC Name |

6-bromo-3H-[1,3]oxazolo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPBRWIFFBIRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1OC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545057 | |

| Record name | 6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one | |

CAS RN |

21594-52-5 | |

| Record name | 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21594-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021594525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

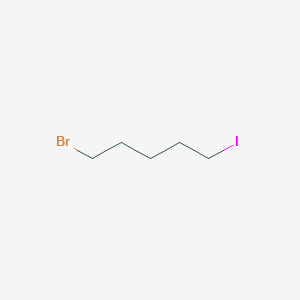

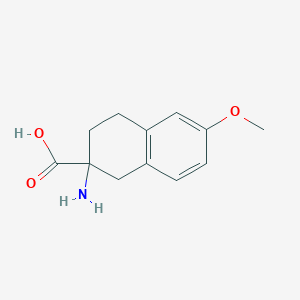

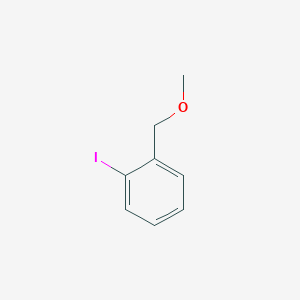

![Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1282408.png)

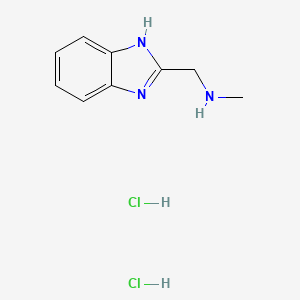

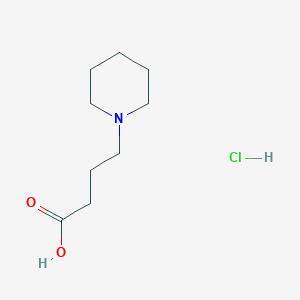

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B1282412.png)